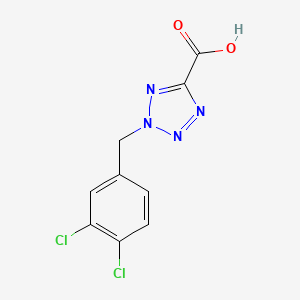
2-(3,4-Dichlorobenzyl)-2H-tetrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Tetrazole Ring: The 3,4-dichlorobenzyl chloride is reacted with sodium azide to form the tetrazole ring. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Carboxylation: The resulting tetrazole derivative is then carboxylated using carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms alcohol derivatives.
Substitution: Results in various substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing new drugs, particularly those targeting bacterial and fungal infections.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-methyl
- 2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-ethyl
Uniqueness
2-(3,4-Dichloro-benzyl)-2H-tetrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to its analogs. This makes it more versatile for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H6Cl2N4O2 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methyl]tetrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-6-2-1-5(3-7(6)11)4-15-13-8(9(16)17)12-14-15/h1-3H,4H2,(H,16,17) |
Clé InChI |
IUZJVBHXZOYPOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2N=C(N=N2)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















